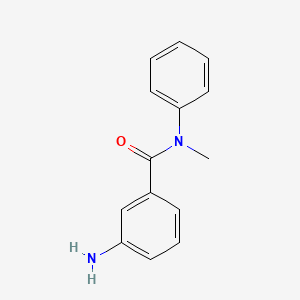

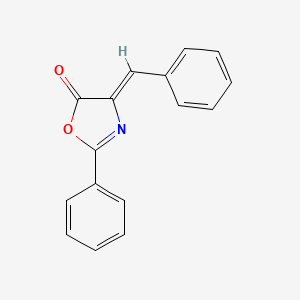

3-氨基-N-甲基-N-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

3-amino-N-methyl-N-phenylbenzamide and related compounds are synthesized through various chemical reactions, including acylation reactions and catalytic hydrogenation. The process involves the use of starting materials such as sulfonylaniline and nitrobenzoyl chloride, leading to high yields under optimized conditions such as the use of Raney Ni as a catalyst and specific reaction temperatures and pressures (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction and DFT calculations, revealing insights into intermolecular interactions and the influence of these interactions on molecular geometry. For instance, the study on N-3-hydroxyphenyl-4-methoxybenzamide highlights the effects of dimerization and crystal packing on dihedral angles and rotational conformation (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, such as amidoalkylation, which leads to the synthesis of substituted phenylglycines. These reactions showcase the compounds' reactivity and the possibility of creating diverse derivatives for further study and application (D. Ben-Ishai et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility and degradation temperatures, of benzamide derivatives are crucial for their practical application. For instance, novel polyimides synthesized from benzamide-based diamines show solubility in common organic solvents and high degradation temperatures, indicating their potential for use in high-performance materials (M. Butt et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for understanding the applications and limitations of benzamide derivatives. Studies on the (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, for example, reveal their air stability and potential for use in chemical synthesis, despite previous assumptions about their sensitivity (Janell K. Mahoney et al., 2015).

科学研究应用

暴露评估和人体健康影响

3-氨基-N-甲基-N-苯基苯甲酰胺及相关化合物一直是人类暴露和健康影响研究的对象。研究已经记录了这类化合物在人类尿液中的存在,表明人类通过饮食或其他环境来源暴露于这些化合物中。例如,一项研究关注了健康志愿者尿液中存在的致癌杂环胺,包括结构类似于3-氨基-N-甲基-N-苯基苯甲酰胺的化合物,这些志愿者摄入正常饮食。观察到人类通过食物持续暴露于这些化合物,并且这些化合物可能在体内形成内源性(Ushiyama et al., 1991)。此外,还研究了类似的化合物(如甲基、异丙基和正丁基对羟基苯甲酸酯)的代谢途径和排泄,以了解它们在人体中的持久性和生物积累潜力(Moos et al., 2016)。

诊断和治疗应用

与3-氨基-N-甲基-N-苯基苯甲酰胺结构相似或相关的化合物也已被研究其诊断和治疗潜力。例如,I123-IDAB,一种放射标记的苯甲酰胺,已被用于闪烁显像以在体内可视化西格玛受体,为了解这类化合物在黑色素瘤和非小细胞肺癌等疾病中的潜在临床适用性提供了见解(Everaert et al., 1997)。

潜在健康风险评估

一个重要的研究领域涉及评估与暴露于3-氨基-N-甲基-N-苯基苯甲酰胺及类似化合物相关的潜在健康风险。研究已经调查了对羟基苯甲酸酯、环境酚类和其他相关化合物的尿液浓度,以了解人类暴露的程度和潜在健康风险。例如,一项关注美国人口中四种对羟基苯甲酸酯的尿液浓度的研究表明广泛暴露,根据性别和种族/族裔观察到变化(Calafat et al., 2010)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-amino-N-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVFFWYXWEFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353949 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14309-78-5 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)